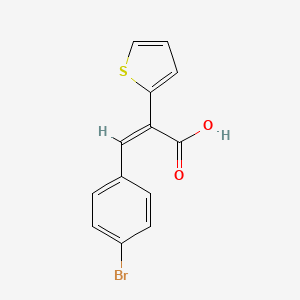
3-(4-Bromophenyl)-2-thien-2-ylacrylic acid
描述
3-(4-Bromophenyl)-2-thien-2-ylacrylic acid is an organic compound that features a bromophenyl group and a thienyl group attached to an acrylic acid moiety
属性
CAS 编号 |
37094-46-5 |
|---|---|
分子式 |
C13H9BrO2S |
分子量 |
309.18 g/mol |
IUPAC 名称 |
(Z)-3-(4-bromophenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H9BrO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)/b11-8+ |
InChI 键 |
NSNGEGUYVNWOBX-DHZHZOJOSA-N |
SMILES |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O |
手性 SMILES |
C1=CSC(=C1)/C(=C\C2=CC=C(C=C2)Br)/C(=O)O |
规范 SMILES |
C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid typically involves the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and carboxylic acid are reacted in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-2-thien-2-ylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(4-Bromophenyl)-2-thien-2-ylacrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-2-thien-2-ylacrylic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary based on the specific context and application.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propionic acid: Similar structure but lacks the thienyl group.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs in the position and type of the carboxylic acid moiety.
Thiophene-2-carboxylic acid: Contains the thienyl group but lacks the bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-2-thien-2-ylacrylic acid is unique due to the presence of both the bromophenyl and thienyl groups, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


